molecular formula C9H15NO B12311417 rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis

rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis

Katalognummer: B12311417
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: VQEPOUOBSHNGPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-[(1R,5S)-3-oxaspiro[bicyclo[310]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

The synthesis of rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis typically involves multiple steps. The synthetic route often starts with the preparation of the bicyclo[3.1.0]hexane core, followed by the introduction of the spirocyclic oxirane ring. The final step involves the addition of the methanamine group. Reaction conditions may include the use of specific catalysts, temperature control, and purification techniques to ensure the desired stereochemistry and purity of the compound.

Analyse Chemischer Reaktionen

rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to rac-[(1R,5S)-3-oxaspiro[bicyclo[310]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis include other spirocyclic amines and oxiranes These compounds share structural similarities but may differ in their chemical reactivity and biological activity The uniqueness of rac-[(1R,5S)-3-oxaspiro[bicyclo[31

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanamine

InChI

InChI=1S/C9H15NO/c10-6-8-4-7(8)5-11-9(8)2-1-3-9/h7H,1-6,10H2

InChI-Schlüssel

VQEPOUOBSHNGPE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)C3(CC3CO2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.